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An In-Depth Technical Guide to the Pharmacology and Toxicology of Deleobuvir (BI 207127)

Introduction
Deleobuvir, also known as BI 207127, is an investigational non-nucleoside inhibitor of the

hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by

Boehringer Ingelheim, it was evaluated in clinical trials for the treatment of chronic HCV

infection, particularly genotype 1.[1][3] Deleobuvir functions as a direct-acting antiviral (DAA)

by allosterically inhibiting the viral polymerase, an enzyme essential for the replication of the

HCV genome.[4][5] Although its development was ultimately discontinued due to insufficient

efficacy in certain patient populations, the study of Deleobuvir has provided valuable insights

into the pharmacology and toxicology of non-nucleoside inhibitors.[2][5]

Pharmacology
Mechanism of Action
Deleobuvir is a non-competitive inhibitor that binds to a distinct allosteric site on the NS5B

polymerase known as thumb-pocket 1.[1][4] This binding induces a conformational change in

the enzyme, thereby inhibiting its RNA synthesis activity and preventing viral replication.[4][6]

Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site,

Deleobuvir's allosteric inhibition offers a different mechanism for disrupting viral proliferation.

[7][8] The inhibition is reversible and noncovalent.[1]
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Caption: Mechanism of action of Deleobuvir in inhibiting HCV replication.

In Vitro Activity
Deleobuvir has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in

cell-based replicon assays.[1][5]

Parameter HCV Genotype 1a HCV Genotype 1b Reference

EC50 23 nM 11 nM [1][5]

IC50
50 nM (polymerase

activity)

19-50 nM (polymerase

activity)
[4][5]

EC50: 50% effective

concentration; IC50:

50% inhibitory

concentration.

The compound shows high specificity for HCV NS5B polymerase with weak to no inhibitory

activity against other viral polymerases like poliovirus RdRp or mammalian DNA polymerases

α, β, and γ.[4][5]

Pharmacokinetics
1.3.1. Absorption and Distribution Following oral administration, plasma exposure of

Deleobuvir was found to be supraproportional at doses of 400 mg every 8 hours (q8h) and

higher.[1][9] In patients with cirrhosis, plasma exposure was approximately two-fold higher than

in patients without cirrhosis.[1][10]
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1.3.2. Metabolism and Excretion A mass balance study in healthy subjects following a single

800 mg oral dose of [14C]Deleobuvir revealed that the majority of the radioactivity (95.1%)

was recovered in the feces.[11][12] This indicates that fecal elimination is the primary route of

excretion. Deleobuvir has a moderate to high clearance rate.[11][12]

Two major metabolites have been identified in plasma:[11][12]

Acyl glucuronide (deleobuvir-AG): Represents approximately 20% of the total drug-related

material in plasma.

CD 6168: An alkene reduction metabolite formed by gut bacteria, accounting for about 15%

of drug-related material in plasma.

In fecal samples, unchanged Deleobuvir and the metabolite CD 6168 were the main

components, each representing 30-35% of the administered dose.[11][12] The

biotransformation of Deleobuvir appears to be mediated by non-CYP450 enzymes, which is a

significant finding as in vitro models based on hepatocytes did not accurately predict in vivo

clearance.[11]
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Caption: Metabolic pathway of Deleobuvir.

1.3.3. Pharmacokinetic Parameters
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Parameter
Value (Patients

without Cirrhosis)

Value (Patients with

Cirrhosis)
Reference

Terminal Elimination

Half-Life (t1/2)
5.9 to 6.0 hours 3.7 to 5.3 hours [1]

Time to Cmax ~3 hours ~3 hours [11][12]

Note: Substantial

variability in

pharmacokinetic

parameters between

patients was

observed, with

coefficients of

variation >60%.[1]

Drug-Drug Interactions
In vitro studies assessed the drug-drug interaction (DDI) potential of Deleobuvir and its major

metabolites, CD 6168 and deleobuvir-AG.[13] These studies revealed complex interactions

with Cytochrome P450 (CYP) enzymes. Notably, deleobuvir-AG was a more potent inactivator

of CYP2C8 than the parent drug, and CD 6168 showed potential for P450 induction.[13]

Including the effects of these metabolites was crucial for accurately predicting the net DDI

potential, particularly for CYP3A4.[13]

Toxicology and Safety
Adverse Events in Clinical Trials
Deleobuvir was generally well-tolerated in Phase 1b clinical trials.[1][9] The most frequently

reported adverse events (AEs) were dose-dependent and typically mild to moderate in

intensity.[1][10]
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Adverse Event

Category

Frequency in

Deleobuvir Group

Common

Manifestations
Reference

Gastrointestinal

Disorders

43.5% (20/46

patients)

Nausea, vomiting,

diarrhea
[1][14][15]

Nervous System

Disorders

21.7% (10/46

patients)
Headache [1]

Skin/Cutaneous

Tissue Disorders
17.4% (8/46 patients) Rash [1]

Data from a 5-day

monotherapy study.[1]

No significant hepatic, renal, or hematologic toxicity was observed during short-term

administration.[1] In combination therapy trials with faldaprevir and ribavirin, serious AEs were

more common in patients with moderate hepatic impairment (Child-Pugh B) compared to those

with mild impairment (Child-Pugh A).[14]

Resistance
As with many direct-acting antivirals, treatment with Deleobuvir can lead to the emergence of

resistant viral variants. In vitro and in vivo studies have identified amino acid substitutions in the

NS5B polymerase that confer reduced susceptibility to the drug.[1][6]

Key Resistance-Associated Substitution: P495 in thumb-pocket 1 is the most common site

for substitutions. The P495L substitution was found to decrease sensitivity to Deleobuvir by

120- to 310-fold.[1][10]

Fitness of Resistant Variants: Variants carrying the P495 substitutions, such as P495L, did

not persist in follow-up after the cessation of drug pressure, suggesting they have lower

replicative fitness compared to the wild-type virus.[1][3]

Key Experimental Protocols
Phase 1b Monotherapy Study Protocol (Representative)
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This protocol is a summary of the design used to evaluate the initial antiviral activity, safety, and

pharmacokinetics of Deleobuvir.[1]

Study Design: Double-blind, placebo-controlled, dose-escalation study.

Patient Population: Treatment-naive or treatment-experienced adult patients with chronic

HCV genotype 1 infection, with and without compensated cirrhosis. Exclusion criteria

included co-infection with HBV or HIV, other concurrent liver diseases, and significant

comorbidities.[1]

Dosing Regimens:

Patients without cirrhosis: Randomized to receive Deleobuvir (100, 200, 400, 800, or

1,200 mg) or a matching placebo every 8 hours for 5 days.

Patients with cirrhosis: Received open-label Deleobuvir at 400 mg or 600 mg every 8

hours for 5 days.

Primary Endpoints:

Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory

tests, vital signs, and electrocardiograms.

Antiviral Activity: Measured by the change in plasma HCV RNA levels from baseline.

Pharmacokinetic Analysis: Serial blood samples were collected to determine plasma

concentrations of Deleobuvir and its pharmacokinetic parameters.

Virologic Analysis: NS5B genotyping and phenotyping were performed at baseline and

during the study to identify resistance-associated substitutions.
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Caption: Workflow for a Phase 1b Deleobuvir monotherapy trial.

Mass Balance and Metabolite Profiling Protocol
This protocol outlines the methodology used to determine the absorption, metabolism, and

excretion of Deleobuvir.[11][12]

Study Design: Open-label, single-dose study in healthy male subjects.

Dosing: Administration of a single oral 800 mg dose of Deleobuvir containing 100 µCi of

[14C]Deleobuvir.

Sample Collection: Blood, urine, and feces were collected at predefined intervals post-dose

to measure total radioactivity and profile metabolites.
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Analytical Methods:

Radioactivity Measurement: Liquid scintillation counting was used to quantify total

radioactivity in all samples.

Metabolite Profiling: High-performance liquid chromatography (HPLC) with radiochemical

detection was used to separate the parent drug from its metabolites.

Metabolite Identification: Mass spectrometry (MS) and nuclear magnetic resonance (NMR)

spectroscopy were employed to elucidate the structures of the metabolites.

Primary Endpoints:

Mass Balance: Calculation of the total recovery of radioactivity in urine and feces.

Pharmacokinetics: Determination of the pharmacokinetic profiles of total radioactivity,

Deleobuvir, and its major metabolites.

Metabolite Identification: Characterization of the primary biotransformation pathways.

Conclusion
Deleobuvir (BI 207127) is a potent, allosteric inhibitor of the HCV NS5B polymerase with a

well-characterized pharmacological profile. Its primary mechanism involves binding to the

thumb-pocket 1 site, leading to the inhibition of viral RNA synthesis. The drug is predominantly

cleared through fecal excretion, with metabolism mediated by non-CYP450 pathways and gut

microbiota playing a significant role. In early clinical studies, Deleobuvir demonstrated dose-

dependent antiviral activity and was generally well-tolerated, with gastrointestinal effects being

the most common adverse events. The emergence of resistance, primarily through

substitutions at the P495 position, was a key virologic finding. Although development was

halted, the extensive research on Deleobuvir has contributed significantly to the understanding

of non-nucleoside polymerase inhibitors as a class of antiviral agents.
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[https://www.benchchem.com/product/b8103036#deleobuvir-bi-207127-pharmacology-and-
toxicology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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